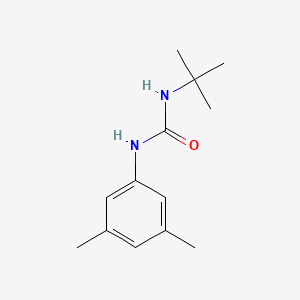

1-Tert-butyl-3-(3,5-dimethylphenyl)urea

Description

1-Tert-butyl-3-(3,5-dimethylphenyl)urea is a substituted urea derivative characterized by a tert-butyl group attached to one nitrogen atom and a 3,5-dimethylphenyl group attached to the other. The tert-butyl group confers steric bulk and lipophilicity, while the 3,5-dimethylphenyl moiety introduces electron-donating methyl groups at meta positions.

Properties

IUPAC Name |

1-tert-butyl-3-(3,5-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-9-6-10(2)8-11(7-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEITSGTMZVOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-(3,5-dimethylphenyl)urea can be synthesized through the reaction of 3,5-dimethylphenyl isocyanate with tert-butylamine. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-(3,5-dimethylphenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and strong bases such as sodium hydride.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted urea derivatives .

Scientific Research Applications

1-Tert-butyl-3-(3,5-dimethylphenyl)urea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs and their structural features:

*Predicted values based on structural similarity.

Key Observations:

- Substituent Position and Lipophilicity : The 3,5-dimethylphenyl group (meta-substitution) is common across analogs and enhances lipophilicity, which correlates with biological activity in PET inhibitors (e.g., IC₅₀ ~10 µM for N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) .

- Steric Bulk : The tert-butyl group in the target compound likely improves metabolic stability compared to linear alkyl chains (e.g., dibutyl in ), though this requires experimental validation.

Physicochemical and Material Properties

- Crystal Packing : In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, meta-methyl groups influence crystal symmetry, with two molecules per asymmetric unit . This suggests that bulky substituents like tert-butyl may similarly affect the solid-state geometry of urea analogs.

- Conductivity and Stability : Poly(arylene ether sulfone)s with 3,5-dimethylphenyl pendants exhibit hydroxide conductivity up to 49.8 mS cm⁻¹ at 80°C, implying that aryl-urea derivatives could be tailored for ion-exchange membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.